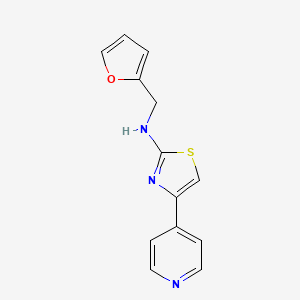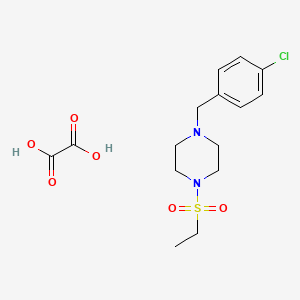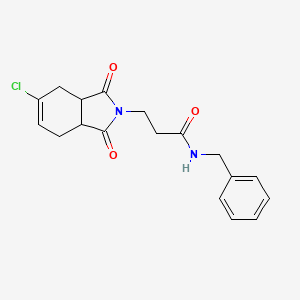![molecular formula C14H12O5S B3945125 methyl 4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B3945125.png)
methyl 4-[(phenylsulfonyl)oxy]benzoate
Overview
Description
Methyl 4-[(phenylsulfonyl)oxy]benzoate, also known as Methyl p-phenylsulfonyloxybenzoate, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Industrial Applications
Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, is synthesized from 4-Amino-methylbenzene-2-sulfonic acid through processes including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This method offers higher yield and lower cost, making it suitable for industrial production (Yang Jian-she, 2009).
Chemical Properties and Reactions
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate shows a unique reaction behavior under basic conditions, leading to the formation of specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base's strength (I. Ukrainets et al., 2014).
Applications in Polymer Science
Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) was synthesized and used in copolymerization with 4'-(((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)ethyl)amino)-4-nitroazobenzene (DR1M). This leads to the creation of amorphous copolymers with significant photoinduced birefringence, indicating potential applications in optical storage technologies (X. Meng et al., 1996).
Photoluminescent Properties
Methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate derivatives exhibit significant photoluminescence, with strong blue fluorescence emission and high quantum yields. These properties suggest applications in materials science, particularly in the field of light-emitting materials (Jie Han et al., 2010).
Medicinal Chemistry Applications
In the field of medicinal chemistry, derivatives of methyl 4-[(phenylsulfonyl)oxy]benzoate are explored for their potential as EP1 receptor selective antagonists. Specific modifications of the phenyl-sulfonyl moiety in these compounds have been shown to optimize antagonist activity, indicating potential therapeutic applications (A. Naganawa et al., 2006).
properties
IUPAC Name |
methyl 4-(benzenesulfonyloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-14(15)11-7-9-12(10-8-11)19-20(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFNTFSKHGIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)
![N-benzyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3945057.png)
![4-[(4-benzoyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B3945060.png)



![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945102.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)
![2-(4-bromophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945110.png)



